4-Chloro-2-fluoro-1-isocyanatobenzene
Overview
Description
4-Chloro-2-fluoro-1-isocyanatobenzene is an organic compound with the molecular formula C7H3ClFNO and a molecular weight of 171.56 g/mol . It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and isocyanate groups. This compound is primarily used in chemical research and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-fluoro-1-isocyanatobenzene can be synthesized through various methods. One common approach involves the reaction of 4-chloro-2-fluoroaniline with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process includes the careful handling of phosgene, a toxic and hazardous reagent, under strict safety protocols. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-1-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.
Addition Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other substituents.
Cycloaddition Reactions: It can undergo [2+2] cycloaddition reactions with alkenes to form cyclic compounds.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Alkenes: Participate in cycloaddition reactions under the influence of catalysts.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Cyclic Compounds: Formed from cycloaddition reactions with alkenes.
Scientific Research Applications
4-Chloro-2-fluoro-1-isocyanatobenzene is widely used in scientific research due to its versatile reactivity:
Mechanism of Action
The mechanism of action of 4-chloro-2-fluoro-1-isocyanatobenzene involves its reactivity with nucleophiles such as amines and alcohols. The isocyanate group (–N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of ureas and carbamates, which are key intermediates in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-fluoro-2-isocyanatobenzene: A positional isomer with similar reactivity but different substitution pattern.
4-Fluorobenzyl isocyanate: Contains a benzyl group instead of a chlorine atom, leading to different reactivity and applications.
3,4-Difluorophenyl isocyanate: Contains two fluorine atoms, which can influence its chemical behavior and reactivity.
Uniqueness
4-Chloro-2-fluoro-1-isocyanatobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chlorine and fluorine atoms on the benzene ring, along with the isocyanate group, makes it a valuable compound for various synthetic applications and research purposes .
Properties
IUPAC Name |
4-chloro-2-fluoro-1-isocyanatobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFPUBQPIUYQJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296873 | |
Record name | 4-Chloro-2-fluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69922-26-5 | |
Record name | 4-Chloro-2-fluorophenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69922-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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